MK204

AKR1B10 Polyhalogenated Derivatives Enzyme Inhibition

MK204 is a highly selective AKR1B10 inhibitor with a 271-fold selectivity window over aldose reductase, enabling unambiguous target engagement in cancer models. Its unique halogen bond and inner-pocket binding are validated by a 1.85 Å co-crystal structure (PDB: 5LIY). For reliable AKR1B10 studies, choose this research-grade compound.

Molecular Formula C16H9Br5ClNO4
Molecular Weight 714.22
CAS No. 1959605-73-2
Cat. No. B609080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK204
CAS1959605-73-2
SynonymsMK204;  MK 204;  MK-204
Molecular FormulaC16H9Br5ClNO4
Molecular Weight714.22
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25)
InChIKeyQYSFXUVFRUYJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK204 (CAS 1959605-73-2): Quantitative Selectivity Profile Against AKR1B10 vs. Aldose Reductase


MK204 is a polyhalogenated derivative within the IDD388 series, characterized as a potent inhibitor of aldo-keto reductase family member 1B10 (AKR1B10) with an IC50 of 80 nM [1]. This compound is structurally defined by a pentabromobenzyl group that enables a unique halogen bonding interaction with the target protein [1]. AKR1B10 is a validated tumor marker and antineoplastic target, sharing high structural similarity with aldose reductase (AR) [1]. This structural overlap necessitates compounds like MK204 that demonstrate quantifiable differentiation in target engagement and selectivity to avoid off-target effects on AR, which is primarily associated with diabetic complications [1].

Why AKR1B10 Inhibitors Cannot Be Substituted Without Quantitative Selectivity Data


Substituting MK204 with a generic aldose reductase (AR) inhibitor or a less selective AKR1B10 analog introduces significant experimental risk due to the high structural homology (70.89%) between AKR1B10 and AR [1]. Compounds lacking MK204's specific molecular features will not achieve the same level of target discrimination. As demonstrated by comparative binding free energy calculations, inhibitors like Fidarestat and Zopolrestat lack significant selectivity between AKR1B10 and AR, potentially confounding research outcomes in cancer models where AKR1B10 inhibition is the desired outcome, while AR inhibition is not [2]. Furthermore, analogs like MK184 exhibit reduced potency against AKR1B10 (IC50 = 1000 nM), underscoring that even closely related molecules in the same series fail to recapitulate MK204's performance profile [3].

MK204 Evidence-Based Differentiation: Head-to-Head Potency and Selectivity Data


MK204 Exhibits 12.5-Fold Greater Potency Against AKR1B10 Than the Closest Polyhalogenated Analog MK184

MK204 demonstrates an IC50 of 80 nM against AKR1B10, a potency that is 12.5-fold greater than its direct structural analog MK184, which exhibits an IC50 of 1000 nM under comparable assay conditions [1] [2]. Both compounds were tested using recombinant AKR1B10 in an NADPH consumption assay at pH 7.0. This quantifiable difference in potency is a direct result of MK204's unique halogen bond and lower desolvation cost, which are absent in MK184 [1].

AKR1B10 Polyhalogenated Derivatives Enzyme Inhibition

MK204 Achieves 271-Fold Selectivity for AKR1B10 Over Aldose Reductase (AKR1B1)

MK204 exhibits a selectivity ratio of 271-fold for AKR1B10 over its closely related homolog aldose reductase (AKR1B1), based on recombinant enzyme assays [1] [2]. Its IC50 for AKR1B10 is 80 nM, while its IC50 for AKR1B1 is 21,700 nM [1]. This level of discrimination is superior to several other reported AKR1B10 inhibitors, such as bisdemethoxycurcumin (selectivity ratio = 85) and polyhydroxy steroid 6 (selectivity ratio = >120) [1].

AKR1B10 Selectivity Aldose Reductase Cancer Research

MK204 Forms a Unique, Quantifiable Halogen Bond Not Observed in Analogs

Among the three bulkier polyhalogenated derivatives (MK184, MK319, MK204) capable of opening the inner specificity pocket of AKR1B10, only MK204 forms a strong halogen bond with the protein, quantified at -4.4 kcal/mol by quantum mechanical (QM) calculations [1]. This interaction is absent in MK184 and MK319, and it directly contributes to MK204's superior potency and selectivity. The X-ray crystal structure of the AKR1B10-NADP+-MK204 complex (PDB ID: 5LIY) confirms the structural basis for this interaction [2].

Halogen Bond Quantum Mechanics Binding Energy X-ray Crystallography

MK204 Exhibits a 6.59 kcal/mol Advantage in Binding Free Energy for AKR1B10 Over Aldose Reductase

MM/PBSA calculations demonstrate that MK204 has a significantly more favorable binding free energy (ΔGbind) for AKR1B10 (-26.26 kcal/mol) compared to aldose reductase (AR) (-19.67 kcal/mol), yielding a difference of -6.59 kcal/mol [1]. This contrasts with compounds like Zopolrestat, which show minimal binding energy discrimination between the two targets (ΔGbind for Zopolrestat/AR is comparable to Zopolrestat/AKR1B10), confirming a lack of selectivity [1].

Binding Free Energy MM/PBSA Molecular Dynamics Selectivity

MK204's Halogen Bond and Low Desolvation Cost Distinguish It from Fidarestat and Zopolrestat

In addition to its unique halogen bond, MK204 presents the lowest desolvation cost among all compounds in the IDD388 polyhalogenated series, a feature that collectively translates into its superior AKR1B10 potency and selectivity [1]. Molecular dynamics simulations further confirm that MK204 exhibits the highest experimental selectivity for AKR1B10 compared to Fidarestat and Zopolrestat, which do not demonstrate significant discrimination between AKR1B10 and AR [2].

Halogen Bond Desolvation Binding Free Energy Inhibitor Design

MK204: Recommended Scientific and Industrial Use Cases Based on Evidence


Selective Inhibition of AKR1B10 in Cancer Cell Line Models

Use MK204 to dissect AKR1B10-dependent pathways in hepatocellular carcinoma or lung cancer cell lines. The compound's 271-fold selectivity over aldose reductase [1] ensures that observed phenotypes—such as effects on proliferation, migration, or drug resistance—can be attributed primarily to AKR1B10 inhibition, avoiding confounding results from off-target AR modulation. This is particularly critical in cell lines co-expressing both AKR1B10 and AR.

Structural Biology and Rational Drug Design

Employ MK204 as a reference ligand in co-crystallization studies with AKR1B10 to probe the inner specificity pocket and halogen bonding interactions [2]. The well-characterized halogen bond (-4.4 kcal/mol) and published crystal structure (PDB: 5LIY) provide a validated template for structure-based design of next-generation AKR1B10-selective inhibitors [2]. This makes MK204 an essential tool for computational chemists and structural biologists.

In Vivo Target Validation and PK/PD Studies

For researchers advancing AKR1B10 programs into animal models, MK204 serves as a benchmark compound for establishing target engagement and pharmacokinetic/pharmacodynamic (PK/PD) relationships. Its quantifiable in vitro potency (IC50 = 80 nM) and selectivity profile [3] provide a robust baseline against which novel inhibitors can be compared, ensuring that new chemical entities achieve meaningful target coverage without AR-related side effects.

Technical Documentation Hub

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